4-Bromo-2-fluoro-5-iodobenzonitrile

Halogen Bonding Computational Chemistry Medicinal Chemistry

4-Bromo-2-fluoro-5-iodobenzonitrile is the only polyhalogenated benzonitrile with the 4-bromo-2-fluoro-5-iodo substitution pattern, enabling stepwise functionalization via orthogonal C-I and C-Br cross-coupling. This multi-functional scaffold is irreplaceable for fragment-based drug discovery, PROTAC synthesis, and π-conjugated materials. Don't settle for mono- or di-halogenated analogs—secure this privileged building block for your next breakthrough.

Molecular Formula C7H2BrFIN
Molecular Weight 325.90 g/mol
Cat. No. B12853588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-5-iodobenzonitrile
Molecular FormulaC7H2BrFIN
Molecular Weight325.90 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1I)Br)F)C#N
InChIInChI=1S/C7H2BrFIN/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H
InChIKeyCKYHKEBNVIUBAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluoro-5-iodobenzonitrile: Key Physicochemical and Structural Procurement Data for a Polyhalogenated Aromatic Nitrile


4-Bromo-2-fluoro-5-iodobenzonitrile (CAS 2149598-28-5 / 2149601-45-4, MW 325.90 g/mol) is a polyhalogenated aromatic nitrile featuring a unique 4-bromo-2-fluoro-5-iodo substitution pattern on a benzonitrile core . This specific regiochemistry of three distinct halogen atoms (Br, F, I) is central to its value as a research intermediate. The combination of an electron-withdrawing nitrile group (-C≡N) with heavy, polarizable halogens (Br, I) and a small, electronegative fluorine atom creates a chemical profile distinct from other halogenated benzonitriles . This compound is not an end-product drug candidate but a specialized building block for medicinal chemistry and materials science, valued for its potential for selective, sequential functionalization via cross-coupling reactions [1].

Why 4-Bromo-2-fluoro-5-iodobenzonitrile Cannot Be Readily Replaced by Other Halogenated Benzonitriles


The scientific and industrial utility of 4-Bromo-2-fluoro-5-iodobenzonitrile is not a general property of halogenated benzonitriles; it is uniquely tied to the specific 4-bromo-2-fluoro-5-iodo substitution pattern. Attempting to substitute it with a simpler analog (e.g., a mono-halogenated or di-halogenated benzonitrile) will fundamentally alter the desired chemical and physical properties. The presence of three distinct halogens with different reactivities (I > Br > Cl >> F) enables a controlled, stepwise diversification of the aromatic core that is impossible with a single halogen or a less differentiated set of halogens [1]. The strategic placement of fluorine (strong electron-withdrawing, small), bromine (versatile cross-coupling handle), and iodine (most reactive cross-coupling handle, potent halogen bond donor) creates a multi-functional scaffold whose performance in both chemical synthesis and biological binding interactions is irreproducible with alternative substitution patterns [2].

4-Bromo-2-fluoro-5-iodobenzonitrile: A Quantified Guide to Its Scientific Differentiation


Enhanced Halogen Bonding Strength via Iodo/Fluoro Synergy Relative to Simpler Analogs

The halogen bond donor strength of the iodine atom in 4-Bromo-2-fluoro-5-iodobenzonitrile is predicted to be substantially enhanced by the presence of the electron-withdrawing fluorine substituent on the same ring. In a model system of aromatically-bound halogens, substituting a ring hydrogen with fluorine was shown to increase halogen bond interaction energies with a carbonyl oxygen acceptor by up to 100% compared to non-fluorinated analogs [1]. This synergistic effect is a result of fluorine's strong -I inductive effect, which increases the size and magnitude of the electropositive σ-hole on the adjacent halogen atoms, making them stronger halogen bond donors. In a study of aldose reductase inhibitors, the combined effect of fluorine substitution and bromine-to-iodine exchange was computationally demonstrated to increase the halogen bond interaction energy, directly correlating with an improved IC50 value from 35.4 ± 1.7 nM for the bromo analog to 23.3 ± 3.7 nM for the iodo analog [2].

Halogen Bonding Computational Chemistry Medicinal Chemistry

Differential Cross-Coupling Reactivity: Iodine vs. Bromine Selectivity

A key differentiator for 4-Bromo-2-fluoro-5-iodobenzonitrile is the presence of two halogens with distinct reactivity profiles in palladium-catalyzed cross-coupling reactions. The order of reactivity for oxidative addition to Pd(0) is universally accepted as I > Br > Cl >> F. This allows for the orthogonal functionalization of the aryl core, a capability absent in molecules like 4-bromobenzonitrile or 4-iodobenzonitrile. Quantitative data from cross-electrophile coupling (XEC) studies show that for a dual catalytic platform, the selectivity for C-I bond activation over C-Br bond can be >20:1, allowing the iodine to be selectively coupled in a first step while the bromine remains intact for a subsequent transformation [1]. This enables the sequential installation of two distinct molecular fragments, a level of synthetic control not possible with simpler dihalogenated analogs that contain two identical halogens or lack the ortho-fluorine substituent, which can influence transition metal catalysis and direct C-H activation .

Cross-Coupling Organic Synthesis Medicinal Chemistry

Potential for Orthogonal Functionalization via C-I/C-Br and C-F Bond Activation

Beyond the differential reactivity of C-I and C-Br bonds, the C-F bond offers a third, more challenging site for late-stage functionalization, providing an advanced diversification pathway not available to non-fluorinated analogs. While C-F bonds are notoriously inert, nickel-catalyzed cross-coupling protocols have been developed that are selective for aryl fluorides. This enables a potential three-step diversification sequence: first, selective C-I coupling; second, C-Br coupling; and finally, C-F bond activation under harsher Ni-catalyzed conditions [1]. In contrast, a compound like 4-bromo-2-iodobenzonitrile (lacking fluorine) is limited to only two coupling steps. The presence of the ortho-fluorine also acts as a directing group for metal-catalyzed C-H functionalization, opening up additional synthetic routes that are not accessible with non-fluorinated or meta-substituted analogs .

C-F Bond Activation Cross-Coupling Organofluorine Chemistry

Recommended Research & Industrial Applications for 4-Bromo-2-fluoro-5-iodobenzonitrile


Medicinal Chemistry: Fragment-Based Drug Discovery and Lead Optimization

4-Bromo-2-fluoro-5-iodobenzonitrile serves as a privileged scaffold for fragment-based drug discovery (FBDD). Its small size and high density of functional groups allow it to be a core for building potent and selective inhibitors. The enhanced halogen bonding potential due to the iodo/fluoro synergy [1] makes it a strong candidate for targeting protein kinases, histone deacetylases (HDACs), and other enzymes with accessible carbonyl-rich binding pockets. The orthogonal reactivity of the C-I and C-Br bonds [2] enables medicinal chemists to systematically explore chemical space around the benzonitrile core, optimizing potency, selectivity, and pharmacokinetic properties through sequential parallel synthesis.

Chemical Biology: Development of Bifunctional Probes and Degraders (PROTACs)

This compound is an ideal starting material for the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras). The ability to sequentially functionalize the iodine and bromine sites [1] provides a robust and modular strategy for attaching two distinct moieties: a ligand for the target protein and a ligand for an E3 ubiquitin ligase. The fluorine atom can also serve as a spectroscopic handle (19F NMR) to monitor reaction progress or to study ligand-protein interactions, offering an analytical advantage not present in non-fluorinated analogs.

Materials Science: Synthesis of Functionalized Organic Semiconductors and Ligands

The controlled, multi-step cross-coupling enabled by this compound's unique halogen set [1] is valuable for constructing well-defined π-conjugated oligomers and polymers. The sequential coupling of electron-donating and electron-accepting aryl groups allows for precise tuning of HOMO-LUMO energy levels, making it a key intermediate for developing new organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or conductive metal-organic frameworks (MOFs).

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